8,11-Bis(Boc)-1,8,11,18-tetraazaoctadecane
Overview
Description
8,11-Bis(Boc)-1,8,11,18-tetraazaoctadecane is a chemical compound with a molecular weight of 458.7 g/mol and a purity of at least 95% . This compound is a derivative of tetraazaoctadecane and is known for its unique chemical properties, making it a valuable tool in various scientific and industrial applications.
Preparation Methods
The synthesis of 8,11-Bis(Boc)-1,8,11,18-tetraazaoctadecane involves the protection of the amine groups with tert-butyloxycarbonyl (Boc) groups. The synthetic route typically includes the following steps:
Protection of Amines: The primary amines are protected using Boc anhydride in the presence of a base such as triethylamine.
Formation of Tetraazaoctadecane Backbone: The protected amines are then reacted with a suitable alkylating agent to form the tetraazaoctadecane backbone.
Purification: The final product is purified using techniques such as column chromatography to achieve the desired purity.
Chemical Reactions Analysis
8,11-Bis(Boc)-1,8,11,18-tetraazaoctadecane undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the Boc-protected amines can be replaced by other nucleophiles.
Deprotection Reactions: The Boc groups can be removed under acidic conditions to yield the free amine groups.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Scientific Research Applications
8,11-Bis(Boc)-1,8,11,18-tetraazaoctadecane has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 8,11-Bis(Boc)-1,8,11,18-tetraazaoctadecane involves its ability to interact with various molecular targets. The Boc-protected amines can be deprotected to yield free amine groups, which can then participate in various biochemical pathways. The compound’s unique structure allows it to modulate protein-protein interactions and other molecular processes .
Comparison with Similar Compounds
8,11-Bis(Boc)-1,8,11,18-tetraazaoctadecane can be compared with other similar compounds such as:
1,9-Bis(Boc)-1,5,9-triazanonane: This compound is used as a building block for the construction of various linkers and dendrimers.
1,5-Bis(Boc)-1,5,10-triazadecane: This compound is used in the synthesis of peptidomimetics and other biologically active molecules.
The uniqueness of this compound lies in its specific structure and the ability to form complex molecular architectures, making it a versatile tool in various scientific and industrial applications.
Properties
IUPAC Name |
tert-butyl N-(6-aminohexyl)-N-[2-[6-aminohexyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H50N4O4/c1-23(2,3)31-21(29)27(17-13-9-7-11-15-25)19-20-28(18-14-10-8-12-16-26)22(30)32-24(4,5)6/h7-20,25-26H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEYOODPJPHFNJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCCCCCN)CCN(CCCCCCN)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H50N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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